Cas no 2308473-92-7 ((3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid)

(3R)-1-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly employed in peptide synthesis. The compound integrates a piperidine-3-carboxylic acid scaffold with a chiral (3R)-3-methylbutanoyl side chain, offering steric and electronic modulation for structural diversity in peptide design. The Fmoc group ensures orthogonal protection compatibility in solid-phase synthesis, enabling selective deprotection under mild basic conditions. Its stereochemistry and functional group arrangement enhance conformational control, making it valuable for constructing constrained peptides or peptidomimetics. This derivative is particularly useful in medicinal chemistry and bioconjugation applications, where precise spatial orientation and stability are critical.
(3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid structure
2308473-92-7 structure
商品名:(3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid
CAS番号:2308473-92-7
MF:C26H30N2O5
メガワット:450.526807308197
CID:6267320
PubChem ID:165478954

(3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid
    • 2308473-92-7
    • EN300-1515540
    • (3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]piperidine-3-carboxylic acid
    • インチ: 1S/C26H30N2O5/c1-16(2)23(24(29)28-13-7-8-17(14-28)25(30)31)27-26(32)33-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,16-17,22-23H,7-8,13-15H2,1-2H3,(H,27,32)(H,30,31)/t17-,23?/m1/s1
    • InChIKey: OGKVQYJOGRPXMU-LIXIDFRTSA-N
    • ほほえんだ: O(C(NC(C(C)C)C(N1CCC[C@@H](C(=O)O)C1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 450.21547206g/mol
  • どういたいしつりょう: 450.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 7
  • 複雑さ: 704
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 95.9Ų

(3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1515540-5000mg
(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]piperidine-3-carboxylic acid
2308473-92-7
5000mg
$2443.0 2023-09-27
Enamine
EN300-1515540-10000mg
(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]piperidine-3-carboxylic acid
2308473-92-7
10000mg
$3622.0 2023-09-27
Enamine
EN300-1515540-1.0g
(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]piperidine-3-carboxylic acid
2308473-92-7
1g
$0.0 2023-06-06
Enamine
EN300-1515540-2500mg
(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]piperidine-3-carboxylic acid
2308473-92-7
2500mg
$1650.0 2023-09-27
Enamine
EN300-1515540-500mg
(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]piperidine-3-carboxylic acid
2308473-92-7
500mg
$809.0 2023-09-27
Enamine
EN300-1515540-50mg
(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]piperidine-3-carboxylic acid
2308473-92-7
50mg
$707.0 2023-09-27
Enamine
EN300-1515540-250mg
(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]piperidine-3-carboxylic acid
2308473-92-7
250mg
$774.0 2023-09-27
Enamine
EN300-1515540-100mg
(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]piperidine-3-carboxylic acid
2308473-92-7
100mg
$741.0 2023-09-27
Enamine
EN300-1515540-1000mg
(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]piperidine-3-carboxylic acid
2308473-92-7
1000mg
$842.0 2023-09-27

(3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid 関連文献

(3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acidに関する追加情報

Compound Overview: (3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid

The compound (3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid with CAS No. 2308473-92-7 is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its complex structure, which includes a piperidine ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a chiral center at position 3. The presence of these functional groups makes it a versatile building block for various applications, particularly in drug discovery and peptide synthesis.

Recent studies have highlighted the importance of chiral compounds like this one in asymmetric synthesis, where the stereochemistry of molecules plays a critical role in their biological activity. The Fmoc group, a well-known protecting group in peptide chemistry, is particularly valuable for its stability under basic conditions and ease of removal under acidic conditions. This makes the compound an ideal candidate for use in solid-phase peptide synthesis (SPPS), where precise control over the sequence and stereochemistry of amino acids is essential.

The piperidine ring in this compound contributes to its structural rigidity and potential for hydrogen bonding, which are key properties in drug design. Piperidine derivatives are widely used in pharmaceuticals due to their ability to modulate pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. Recent research has also explored the use of piperidine-containing compounds as scaffolds for kinase inhibitors, highlighting their potential in treating various diseases including cancer.

The chirality of this compound is another critical feature that has been extensively studied. The (3R) configuration at the piperidine ring ensures specific interactions with biological targets, making it a valuable tool in enantioselective synthesis. Advances in chiral resolution techniques, such as high-performance liquid chromatography (HPLC) and enzymatic resolution, have enabled the efficient separation and isolation of enantiomers, further enhancing its utility in medicinal chemistry.

In terms of synthesis, this compound can be prepared through a multi-step process involving the coupling of an Fmoc-protected amino acid with a chiral piperidine derivative. The use of coupling agents such as HATU or EDCI, along with activating agents like HOBt or HOAt, ensures high yields and purity. Recent advancements in catalytic asymmetric synthesis have also provided new avenues for constructing chiral piperidine derivatives with high enantiomeric excess (ee), further streamlining the production process.

From an applications perspective, this compound is particularly relevant in the development of peptide-based therapeutics. Its Fmoc group allows for precise control during peptide assembly, while the piperidine ring provides structural diversity and functional versatility. Recent studies have demonstrated its potential as a component in cyclic peptides, which are known for their stability and ability to target complex protein-protein interactions.

Moreover, the integration of computational chemistry tools has significantly accelerated the discovery and optimization of compounds like this one. Molecular modeling techniques such as docking simulations and quantum mechanics calculations provide insights into the binding modes and interactions with biological targets. These computational approaches have been instrumental in predicting the bioactivity and selectivity profiles of this compound before experimental validation.

In conclusion, (3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid is a multifaceted compound with immense potential across various scientific disciplines. Its unique combination of functional groups, chiral center, and structural features positions it as a valuable asset in modern chemical research. As advancements continue to be made in synthetic methodologies and computational tools, this compound will undoubtedly play an increasingly important role in driving innovation across industries.

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